

A Comprehensive Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate

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Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588431

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For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-aminoazepane-1-carboxylate, with the CAS Number 1032684-85-7, is a versatile chiral building block playing a significant role in medicinal chemistry and drug discovery.^[1] Its unique azepane scaffold, combined with a protected amine and a carboxylic acid, makes it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides an in-depth overview of its properties, applications, and a generalized synthetic workflow.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.

Property	Value	Source
CAS Number	1032684-85-7	
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[2] [3]
Molecular Weight	214.31 g/mol	[2] [3]
IUPAC Name	tert-butyl (3R)-3-aminoazepane-1-carboxylate	
Appearance	Liquid or powder	[1] [2]
Boiling Point	296.5 ± 33.0 °C at 760 mmHg	
Flash Point	133.1 ± 25.4 °C	
Purity	≥ 95% - 97%	[2] [3]
Storage Temperature	4°C, protect from light	

Safety Information

Below is a summary of the safety information for **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.

Category	Information	Source
Pictogram	GHS05 (Corrosive)	
Signal Word	Danger	
Hazard Statement	H314: Causes severe skin burns and eye damage	
Precautionary Statements	P280, P305+P351+P338	

Applications in Drug Development

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural features are particularly relevant in the following areas:

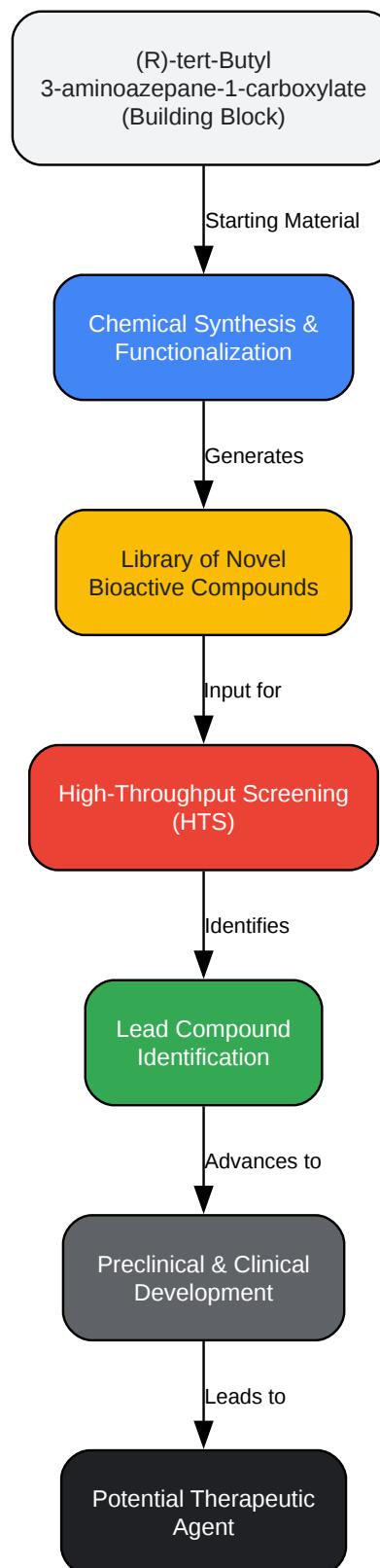
- Neurological Disorders: The amino group on the azepane ring is key to enhancing the bioactivity of molecules targeting neurological conditions.[2]
- Peptide Synthesis: The tert-butyl ester functional group allows for the straightforward protection and deprotection of the carboxylic acid, a critical step in the synthesis of peptide-based drugs.[2]
- Anti-Inflammatory Research: Its unique structure has been utilized in the design of novel therapeutic agents with improved efficacy and selectivity in anti-inflammatory studies.[2]
- Bioactive Molecule Synthesis: The azepane ring and the available amino group for further functionalization make it an attractive starting material for a diverse range of bioactive molecules.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** are proprietary and not extensively detailed in publicly available literature. However, a general synthetic approach can be inferred from related chemical literature. A plausible synthetic route would involve the introduction of a Boc-protecting group onto the azepane nitrogen, followed by the stereoselective introduction of the amino group at the 3-position. The specific reagents and reaction conditions would be optimized to ensure high yield and enantiomeric purity.

Visualizing the Role in Drug Discovery

The following diagram illustrates the logical workflow of how **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is utilized as a building block in the drug discovery and development process.



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Caption: Workflow of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** in Drug Discovery.

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